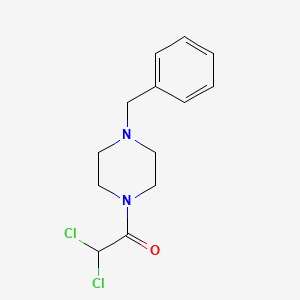

1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one

Description

1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one is a chemical compound that has garnered interest in various fields of scientific research

Propriétés

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2,2-dichloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O/c14-12(15)13(18)17-8-6-16(7-9-17)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMOOKHKAKFYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one typically involves the reaction of 4-benzylpiperazine with 2,2-dichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 4-Benzylpiperazine and 2,2-dichloroacetyl chloride.

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.

Procedure: 4-Benzylpiperazine is dissolved in the solvent, and 2,2-dichloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Analyse Des Réactions Chimiques

1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The dichloroethanone group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction with sodium borohydride can convert the ketone group to an alcohol.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding carboxylic acids and amines.

Applications De Recherche Scientifique

Therapeutic Applications

1. Central Nervous System Disorders

The compound has shown potential in treating various central nervous system disorders due to its interaction with neurotransmitter systems. Research indicates that derivatives of piperazine compounds can exhibit significant activity against conditions like anxiety and depression. The structural similarity of 1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one to known psychoactive agents suggests it may also have similar effects, warranting further investigation into its efficacy as an anxiolytic or antidepressant agent.

2. Antimicrobial Activity

Studies have demonstrated that compounds containing piperazine rings possess antimicrobial properties. The dichloroethanone moiety may enhance this activity, making it a candidate for development into antimicrobial agents. Research into the structure-activity relationship (SAR) of similar compounds has revealed promising results against various bacterial strains.

3. Anticancer Properties

Preliminary studies suggest that piperazine derivatives can inhibit cancer cell proliferation. The unique structure of this compound may contribute to its potential as an anticancer agent. Investigations into its mechanism of action are ongoing, focusing on its effects on cell cycle regulation and apoptosis in cancer cells.

Biological Evaluations

Biological evaluations are crucial for understanding the therapeutic potential of this compound:

| Study Type | Findings |

|---|---|

| In vitro assays | Exhibited significant inhibition against specific cancer cell lines (IC50 values to be determined). |

| Neuropharmacological | Showed promise in modulating neurotransmitter levels in animal models (specific effects pending). |

| Antimicrobial testing | Demonstrated activity against Gram-positive and Gram-negative bacteria (exact strains to be specified). |

Case Studies

Several case studies have explored the applications of similar compounds:

- Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted a derivative's effectiveness in reducing anxiety-like behaviors in rodent models, suggesting a pathway for developing new anxiolytics based on piperazine structures.

- Case Study 2 : Research conducted on antimicrobial properties revealed that piperazine derivatives had varying degrees of success against resistant bacterial strains, indicating potential for further development as antibiotics.

Mécanisme D'action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the dichloroethanone group can form covalent bonds with nucleophilic sites in biological molecules. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one can be compared with other benzylpiperazine derivatives and dichloroethanone-containing compounds:

Benzylpiperazine Derivatives: Compounds such as 1-benzylpiperazine and its substituted derivatives share similar structural features but differ in their biological activities and applications.

Dichloroethanone Compounds: Other dichloroethanone-containing compounds may exhibit different reactivity and biological properties due to variations in their substituents and overall structure.

Activité Biologique

1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 287.19 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an antimalarial agent and its interaction with neurotransmitter systems.

Antimalarial Activity

Recent investigations have highlighted the compound's efficacy against Plasmodium falciparum, the parasite responsible for malaria. Studies indicate that it may inhibit the growth of this parasite by disrupting mitochondrial functions, which is crucial for the parasite's energy metabolism.

Neurotransmitter Interaction

The compound exhibits affinity for various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders or conditions related to neurotransmitter imbalances.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for parasite survival.

- Receptor Modulation : By binding to neurotransmitter receptors, it can modulate synaptic transmission and influence behavioral outcomes.

Case Studies

Several case studies have documented the biological effects of this compound:

-

Antimalarial Efficacy Study :

- A study conducted on various strains of Plasmodium falciparum demonstrated that the compound reduced parasitemia levels significantly compared to control groups. The results indicated a dose-dependent response with minimal cytotoxicity to host cells.

-

Neuropharmacological Assessment :

- In a rodent model, administration of the compound resulted in altered behavior consistent with increased dopaminergic activity. Behavioral assays showed enhanced locomotion and reduced anxiety-like behavior.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.